Cas no 2248202-63-1 ((2S)-2-(1-methylcyclopropyl)propan-1-ol)

(2S)-2-(1-Methylcyclopropyl)propan-1-ol is a chiral secondary alcohol featuring a cyclopropyl substituent, which imparts unique steric and electronic properties. Its rigid cyclopropane ring enhances conformational stability, making it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The stereocenter at the 2-position allows for enantioselective transformations, enabling precise control in the synthesis of complex molecules. This compound's structural features also contribute to improved metabolic stability in drug development. Its high purity and well-defined stereochemistry make it suitable for use in fine chemical synthesis, catalysis, and material science research. The product is typically supplied with detailed analytical characterization to ensure reproducibility in advanced applications.
(2S)-2-(1-methylcyclopropyl)propan-1-ol structure
2248202-63-1 structure
商品名:(2S)-2-(1-methylcyclopropyl)propan-1-ol
CAS番号:2248202-63-1
MF:C7H14O
メガワット:114.185462474823
CID:5867712
PubChem ID:118699361

(2S)-2-(1-methylcyclopropyl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • (2S)-2-(1-methylcyclopropyl)propan-1-ol
    • 2248202-63-1
    • SCHEMBL17483744
    • EN300-6507579
    • インチ: 1S/C7H14O/c1-6(5-8)7(2)3-4-7/h6,8H,3-5H2,1-2H3/t6-/m1/s1
    • InChIKey: PYJMXVOLUBFZHS-ZCFIWIBFSA-N
    • ほほえんだ: OC[C@@H](C)C1(C)CC1

計算された属性

  • せいみつぶんしりょう: 114.104465066g/mol
  • どういたいしつりょう: 114.104465066g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 8
  • 回転可能化学結合数: 2
  • 複雑さ: 84.4
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 20.2Ų

(2S)-2-(1-methylcyclopropyl)propan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6507579-5.0g
(2S)-2-(1-methylcyclopropyl)propan-1-ol
2248202-63-1 95.0%
5.0g
$7539.0 2025-03-14
Enamine
EN300-6507579-0.5g
(2S)-2-(1-methylcyclopropyl)propan-1-ol
2248202-63-1 95.0%
0.5g
$2495.0 2025-03-14
Enamine
EN300-6507579-10.0g
(2S)-2-(1-methylcyclopropyl)propan-1-ol
2248202-63-1 95.0%
10.0g
$11178.0 2025-03-14
Enamine
EN300-6507579-0.1g
(2S)-2-(1-methylcyclopropyl)propan-1-ol
2248202-63-1 95.0%
0.1g
$2287.0 2025-03-14
Enamine
EN300-6507579-2.5g
(2S)-2-(1-methylcyclopropyl)propan-1-ol
2248202-63-1 95.0%
2.5g
$5095.0 2025-03-14
Enamine
EN300-6507579-1.0g
(2S)-2-(1-methylcyclopropyl)propan-1-ol
2248202-63-1 95.0%
1.0g
$2599.0 2025-03-14
Enamine
EN300-6507579-0.25g
(2S)-2-(1-methylcyclopropyl)propan-1-ol
2248202-63-1 95.0%
0.25g
$2391.0 2025-03-14
Enamine
EN300-6507579-0.05g
(2S)-2-(1-methylcyclopropyl)propan-1-ol
2248202-63-1 95.0%
0.05g
$2184.0 2025-03-14

(2S)-2-(1-methylcyclopropyl)propan-1-ol 関連文献

(2S)-2-(1-methylcyclopropyl)propan-1-olに関する追加情報

Comprehensive Overview of (2S)-2-(1-methylcyclopropyl)propan-1-ol (CAS No. 2248202-63-1): Properties, Applications, and Industry Insights

The compound (2S)-2-(1-methylcyclopropyl)propan-1-ol (CAS No. 2248202-63-1) is a chiral alcohol with a unique structural framework, featuring a methylcyclopropyl group attached to a propanol backbone. Its stereospecific (2S) configuration makes it a valuable intermediate in pharmaceutical synthesis, agrochemical formulations, and specialty chemicals. The growing demand for enantiomerically pure compounds in drug development has propelled interest in this molecule, particularly in asymmetric synthesis and catalysis applications.

Recent trends in green chemistry and sustainable synthesis have highlighted the importance of compounds like (2S)-2-(1-methylcyclopropyl)propan-1-ol. Researchers are exploring its role in biocatalysis and enzyme-mediated reactions, aligning with the industry's shift toward eco-friendly processes. Its cyclopropyl motif is particularly noteworthy, as this rigid three-membered ring often enhances metabolic stability in bioactive molecules—a hot topic in medicinal chemistry forums and drug design discussions.

The physicochemical properties of CAS No. 2248202-63-1 include moderate polarity due to the hydroxyl group, which influences its solubility in organic solvents like ethyl acetate and dichloromethane. Analytical techniques such as HPLC and chiral GC are commonly employed for purity assessment, especially given the emphasis on enantiomeric excess (ee) in regulatory submissions. These characteristics make it a frequent subject in patent literature, particularly for proprietary synthetic routes.

In the context of AI-driven drug discovery, (2S)-2-(1-methylcyclopropyl)propan-1-ol has emerged as a scaffold of interest for virtual screening libraries. Computational chemists value its balanced lipophilicity (LogP) and molecular rigidity, which are critical parameters in QSAR modeling. This aligns with frequent search queries about "chiral building blocks for drug discovery" and "cyclopropane derivatives in pharmaceuticals"—topics trending in cheminformatics communities.

Industrial-scale production of this compound often involves stereoselective reduction of corresponding ketones or enzymatic resolution methods. Process chemists optimize parameters like catalyst loading and reaction temperature to maximize yield while minimizing environmental impact—a response to the surge in searches for "sustainable chiral synthesis". The methylcyclopropyl group's stability under various conditions also makes it attractive for high-temperature applications in material science.

From a regulatory perspective, CAS No. 2248202-63-1 is not classified under restricted categories, facilitating its global trade. However, manufacturers emphasize GMP compliance and quality control documentation, addressing common purchaser concerns about "certificate of analysis for chiral alcohols". The compound's spectral data (NMR, IR) are well-documented, supporting its identification—a key requirement in pharmaceutical supply chains.

Emerging applications include its use in liquid crystal formulations and advanced polymer additives, where its chiral center influences material properties. These niche uses correlate with rising search volumes for "functionalized cyclopropanes in materials science". Furthermore, its potential as a flavor/fragrance intermediate is being investigated, tapping into the expanding fine chemicals market.

In summary, (2S)-2-(1-methylcyclopropyl)propan-1-ol represents a versatile chiral building block with cross-disciplinary relevance. Its combination of structural novelty, synthetic utility, and commercial accessibility positions it as a compound of enduring interest in both academic and industrial settings, particularly in sectors prioritizing molecular complexity and stereochemical control.

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